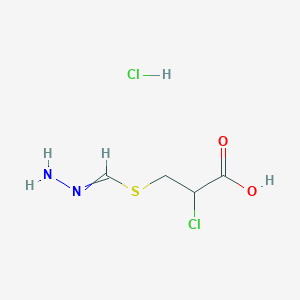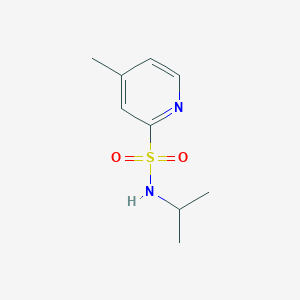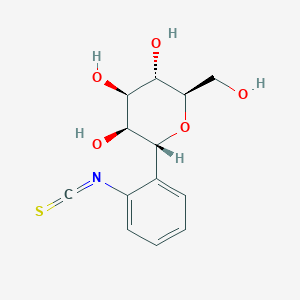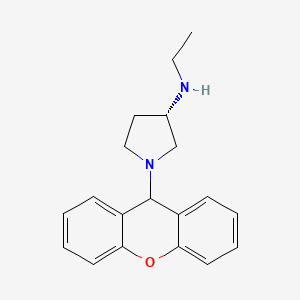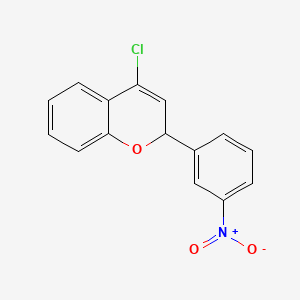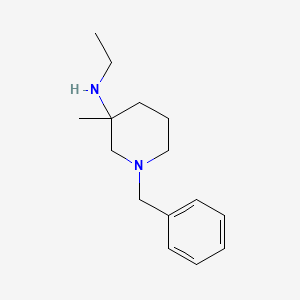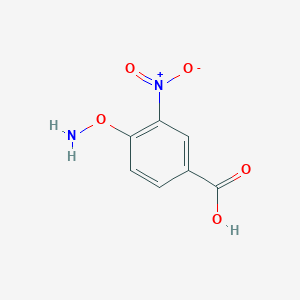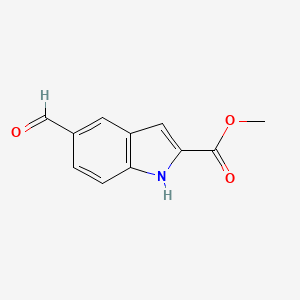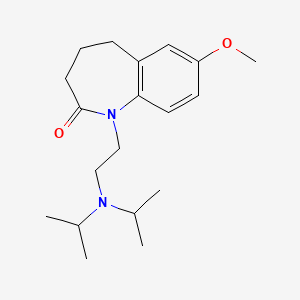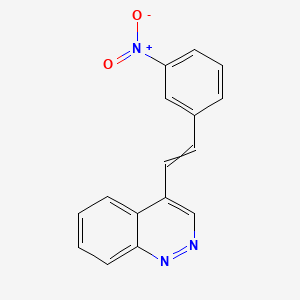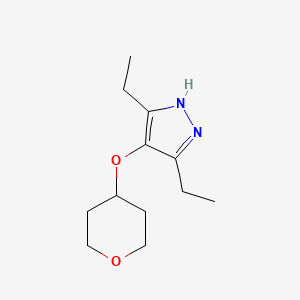
3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with diethyl groups and a tetrahydro-2H-pyran-4-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be diethyl-substituted to yield the desired 3,5-diethylpyrazole.
Introduction of the Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group can be introduced through an etherification reaction. This involves the reaction of the pyrazole compound with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diethyl-1H-pyrazole: Lacks the tetrahydro-2H-pyran-4-yloxy group.
4-((Tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole: Lacks the diethyl groups.
Uniqueness
3,5-Diethyl-4-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole is unique due to the combination of its diethyl-substituted pyrazole ring and the tetrahydro-2H-pyran-4-yloxy group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3,5-diethyl-4-(oxan-4-yloxy)-1H-pyrazole |
InChI |
InChI=1S/C12H20N2O2/c1-3-10-12(11(4-2)14-13-10)16-9-5-7-15-8-6-9/h9H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
VZUQNGYBGGAVQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1)CC)OC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



